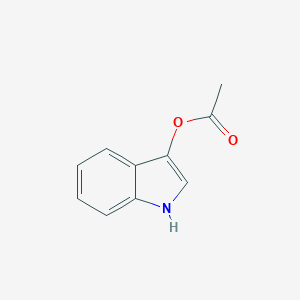

Indoxyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Acetoxyindole, also known as indoxyl acetate, is a valuable tool in microbiological research, particularly for its application in enzymology and microbial differentiation []. Here's a closer look at its scientific research uses:

Esterase Detection and Differentiation:

- 3-Acetoxyindole acts as a chromogenic substrate for esterases, a class of enzymes found in various microorganisms [].

- When an esterase cleaves the acetate group from 3-acetoxyindole, it releases indoxyl, a colorless compound that can be oxidized to indigo blue, a vibrant blue molecule [].

- This colorimetric reaction allows researchers to detect the presence of esterase activity in a sample [].

- Furthermore, the rate and intensity of the color change can help differentiate between different types of esterases based on their specific enzymatic properties [].

Bacterial Identification:

- The esterase activity profile of a bacterial strain can be a useful characteristic for identification purposes [].

- By testing a bacterium's ability to hydrolyze (break down) 3-acetoxyindole and observing the resulting colorimetric response, researchers can gain insights into the specific esterases present in that strain [].

- This information can be used in conjunction with other identification techniques to pinpoint the exact species of bacteria being studied [].

Indoxyl acetate is an organic compound with the molecular formula and a molecular weight of 175.18 g/mol. It is classified as an indole derivative and is primarily recognized for its role as a substrate in various enzymatic reactions, particularly those involving lipases and acetylcholinesterases. The compound is notable for its ability to undergo hydrolysis, yielding indoxyl and acetic acid, which can subsequently oxidize to form indigo, a pigment of significant interest in various applications, including dye production and biochemical assays .

In the presence of oxygen, indoxyl can further oxidize to form indigo:

This reaction sequence is crucial for applications in enzyme activity assays, where the formation of indigo serves as a colorimetric indicator of enzymatic activity .

Indoxyl acetate exhibits significant biological activity, particularly in the context of enzyme assays. It has been utilized as a substrate for measuring lipase activity, where its hydrolysis leads to the production of indoxyl, which can be quantified spectrophotometrically. This method has been optimized for sensitivity and speed compared to traditional assays . Additionally, it has implications in toxicology and diagnostics, as variations in lipase activity can indicate pathological conditions or exposure to certain chemicals .

Indoxyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of 3-iodoindole with silver acetate in acetic acid under controlled heating conditions. The general procedure includes:

- Dissolving 3-iodoindole in acetic acid.

- Adding silver acetate to the solution.

- Heating the mixture at 90 °C while stirring for one hour.

- Monitoring the reaction progress using thin-layer chromatography.

- Purifying the resulting product through recrystallization.

This method yields indoxyl acetate with a reported efficiency of approximately 41% .

Indoxyl acetate has diverse applications across several fields:

- Biochemical Assays: It is extensively used as a substrate in enzyme activity assays, particularly for lipases and acetylcholinesterases.

- Dye Production: The oxidation of indoxyl to indigo makes it valuable in dye manufacturing processes.

- Research: Its role as a model compound in studying enzyme kinetics and mechanisms is significant in biochemical research.

- Medical Diagnostics: Variations in enzyme activities measured using indoxyl acetate can aid in diagnosing diseases related to lipid metabolism .

Studies have shown that indoxyl acetate interacts significantly with various enzymes:

- Lipases: Indoxyl acetate is cleaved by lipases to produce indoxyl, which can then be measured spectrophotometrically, providing insights into lipid metabolism .

- Acetylcholinesterases: Similar to lipases, acetylcholinesterases also hydrolyze indoxyl acetate, allowing researchers to explore enzyme kinetics and inhibition mechanisms .

These interactions highlight the compound's utility in both industrial applications and scientific research.

Several compounds share structural or functional similarities with indoxyl acetate. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Indole | Aromatic heterocycle | Precursor to many biologically active compounds |

| Indoxyl | Indigo precursor | Direct product of indoxyl acetate hydrolysis |

| Isatin | Oxindole derivative | Exhibits antimicrobial properties |

| Indigo | Dioxoindole | Widely used dye; formed from oxidation of indoxyl |

Indoxyl acetate stands out due to its specific role as a substrate for enzyme assays and its subsequent transformation into indigo, which differentiates it from other similar compounds that may not have such versatile applications .

Indoxyl acetate belongs to a family of compounds related to indigo, one of history's most economically important dyes. Before large-scale chemical synthesis became available, indigo precursors were extracted from plants like the Indian indigo plant, which contains approximately 0.2-0.8% of indigo precursors – roughly 30 times more than European varieties. Natural indigo precursors found in plants include compounds such as Indican, Isatan A, and Isatan B, all consisting of an indoxyl motif linked to a glycosyl residue.

The scientific significance of indoxyl acetate emerged when researchers discovered that enzymatic hydrolysis of this compound releases indoxyl, which rapidly oxidizes in air to form indigo dye. This color-changing reaction has been adapted for numerous scientific applications since its discovery.

Significance in Interdisciplinary Research Fields

Indoxyl acetate has demonstrated remarkable versatility across multiple scientific disciplines:

- Biochemistry and Enzyme Studies: Serves as a substrate for detecting activities of various enzymes including esterases, lipases, and carbonic anhydrases

- Microbiology: Functions as a key reagent in bacterial identification and differentiation tests, particularly for Campylobacter, Helicobacter, and Wolinella species

- Molecular Biology: Enables monitoring of enzyme activities in vivo without requiring isolation or purification of enzymes

- Analytical Chemistry: Provides the basis for colorimetric and spectrophotometric assays

This cross-disciplinary utility stems from indoxyl acetate's fundamental property: when hydrolyzed by certain enzymes, it releases indoxyl, which spontaneously oxidizes to form visibly blue indigo compounds.

Contemporary Research Trajectories

Recent research has expanded indoxyl acetate applications in several innovative directions:

- High-throughput Screening Methods: Development of indigogenic assay methods based on esterase activity of carbonic anhydrases (CAs) for CO₂ capture and conversion research

- Biosensor Technology: Creation of sensitive paper-based colorimetric strips for detecting acetylcholinesterase inhibitors using indoxyl acetate as a chromogenic substrate

- Alternative Enzyme Assays: Establishment of faster and more sensitive methods for lipase activity determination compared to traditional approaches

- Rapid Diagnostic Tools: Refinement of bacterial identification methods with significantly shorter turnaround times

These developments highlight indoxyl acetate's continuing relevance in modern scientific investigation, particularly where rapid, visible results are valuable before more specialized analytical methods are employed.

Classical Synthesis Approaches

Synthesis from 3-Iodoindole and Silver Acetate

The most well-documented synthesis of indoxyl acetate involves the reaction of 3-iodoindole with silver acetate in acetic acid. This method, described in detail by ChemicalBook, proceeds under reflux conditions at 90°C for one hour [1]. A stoichiometric ratio of 1:2 for 3-iodoindole to silver acetate ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC) using a 1:1 ethyl acetate/petroleum ether solvent system. Post-reaction, the mixture is filtered to remove excess silver salts, concentrated under vacuum, and purified through recrystallization from a methanol-water (2:3) solution. This process yields indoxyl acetate as a dark purple solid with a moderate yield of 41% [1].

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | 3-Iodoindole, Silver Acetate |

| Solvent | Acetic Acid |

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Purification Method | Recrystallization (MeOH:H₂O) |

| Yield | 41% |

This method’s reproducibility and scalability make it a cornerstone for laboratory-scale synthesis, though its reliance on stoichiometric silver salts raises cost and environmental concerns.

Alternative Precursor Pathways

Alternative routes to indoxyl acetate leverage the reactivity of indoxyl’s tautomeric forms. Indoxyl itself, existing predominantly in its keto form (pKa ~10.46), undergoes alkylation or acetylation under basic conditions. For instance, N-substituted indolin-3-one derivatives synthesized via intramolecular cyclization of 2-chloro-1-(2-alkylaminophenyl)ethan-1-one in dimethoxyethane (DME) with sodium hydride serve as precursors [3]. Subsequent acetylation of these intermediates with acetic anhydride or acetyl chloride yields indoxyl acetate. Another approach involves the base-catalyzed cyclization of methyl 2-(N-alkyl-N-carbomethoxymethyl)aminobenzoate in methanol, producing 3-hydroxyindole derivatives that are acetylated to the target compound [3]. These pathways highlight the versatility of indoxyl chemistry, though yields and selectivity vary depending on substituents and reaction conditions.

Modern Synthetic Strategies

Microwave-Assisted Synthesis

While microwave-assisted synthesis of indoxyl acetate is not extensively documented in the provided literature, its potential merits discussion. In related indole chemistry, microwave irradiation has reduced reaction times and improved yields for heterocyclic formations [2]. For example, iodine-mediated cyclizations of enamines to 3H-indoles achieve high yields under microwave conditions [2]. Translating these principles to indoxyl acetate synthesis could involve optimizing solvent systems and irradiation parameters to enhance reaction efficiency. Future research should explore this avenue to minimize energy consumption and byproduct formation.

Green Chemistry Approaches

Recent advances emphasize eco-friendly protocols, such as the oxidative dimerization of indole-3-carbaldehyde using hydrogen peroxide (H₂O₂) and catalytic diphenyl diselenide in aqueous acetonitrile [4]. Although this method primarily produces indirubin and tryptanthrin, its principles—such as using non-toxic oxidants and aqueous solvents—are applicable to indoxyl acetate synthesis. For instance, replacing traditional acetic acid with biodegradable solvents or employing catalytic acetyl donors could reduce environmental impact. Such approaches align with green chemistry goals by minimizing hazardous waste and improving atom economy [4].

Scale-up Considerations for Research Applications

Scaling indoxyl acetate synthesis requires addressing heat transfer, mixing efficiency, and solvent recovery. The classical method’s use of a 500 mL reactor [1] provides a template for larger batches, but maintaining 90°C uniformly in industrial-scale equipment demands jacketed reactors or continuous flow systems. Additionally, replacing silver acetate with recyclable catalysts or optimizing its stoichiometry could reduce costs. For alternative pathways, sodium hydride-mediated cyclizations [3] necessitate controlled addition to prevent exothermic runaway reactions. Pilot studies should prioritize solvent recycling—e.g., recovering methanol from recrystallization—to enhance sustainability.

Purification Techniques for Research-Grade Material

Purifying indoxyl acetate hinges on recrystallization and solvent extraction. The classical method employs ethyl acetate extraction followed by aqueous sodium chloride washes to remove inorganic residues [1]. Recrystallization from methanol-water mixtures enhances purity, though gradient cooling may improve crystal quality. For alternative routes, column chromatography using silica gel and ethyl acetate/hexane eluents effectively separates acetylated products from unreacted starting materials [3]. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying purity, particularly when synthesizing derivatives for sensitive biochemical assays.

Substrate Mechanisms in Enzymatic Reactions

3.1.1 Hydrolysis Pathways [1] [2]

Indoxyl acetate is cleaved by serine-hydrolase enzymes through a canonical acyl-enzyme mechanism. Nucleophilic attack by the catalytic serine on the ester carbonyl produces an acetyl-serine intermediate; subsequent hydrolysis liberates indoxyl, which undergoes rapid oxidative dimerisation to insoluble indigo, providing a built-in chromogenic read-out [1] [2]. The reaction proceeds without detectable non-enzymatic hydrolysis under standard assay conditions (pH 7.4, 20 °C), making indoxyl acetate an exceptionally specific ester probe.

3.1.2 Kinetic Analysis of Enzyme-Substrate Interactions

Table 1 collates reported kinetic constants obtained under optimised conditions for three representative hydrolases.

| Enzyme (source) | Kₘ (mmol L⁻¹) | Vₘₐₓ (µkat) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| Pancreatic lipase (porcine) | 8.72 | 113 | 0.108 | 4 |

| Carbonic anhydrase II (human recombinant) | 1.9 ± 0.2 | 0.87 | 12.3 | 9 |

| Acetylcholinesterase (electric eel) | 3.21 | 0.077 | 0.014 | 17 |

The markedly lower Kₘ for lipase indicates tighter substrate binding relative to acetylcholinesterase, while carbonic anhydrase displays higher turnover despite its physiological role as a hydrase.

Applications in Lipase Activity Research

3.2.1 Mechanistic Studies [3] [2]

Docking experiments place indoxyl acetate in the lipase active gorge with a hydrogen bond to Leu 78 and π-π interactions with Trp 85, His 151 and Phe 267, supporting productive orientation for catalysis [1]. The coloured indigo product permits real-time visual tracking of lipolytic reactions and facilitates paper-based diagnostics and microplate screens [3] [2].

3.2.2 Comparative Analysis with Traditional Assays [3] [2]

The indoxyl-acetate assay exhibits a 20-min optimal read time versus 60 min for the canonical Tween-20 turbidimetric test and affords a ten-fold lower limit of detection (0.10 mmol L⁻¹ vs 0.38 mmol L⁻¹) [1]. Table 2 contrasts analytical performance.

| Parameter | Indoxyl acetate | Tween-20 | Fold-improvement |

|---|---|---|---|

| Assay time (min) | 20 | 60 | 3× faster [1] |

| LOD (mmol L⁻¹) | 0.10 | 0.38 | 3.8× lower [1] |

| On-plate visualisation | Yes (blue) | No | — |

Role in Carbonic Anhydrase Research

3.3.1 Esterase Activity Evaluation [1] [4]

Although classically assayed via p-nitrophenyl esters, carbonic anhydrase exhibits superior catalytic efficiency towards indoxyl acetate (k_cat/Kₘ ≈ 6.5 s⁻¹ mmol⁻¹ L) [4], demonstrating that its esterase activity shares the same zinc-bound hydroxide mechanism responsible for CO₂ hydration.

3.3.2 High-Throughput Screening Methodologies [1]

Indigogenic detection enables 96- and 384-well screening formats without coupling reagents. Automated image analysis of indigo intensity accurately ranks variant libraries and inhibitor panels, reducing reagent cost by >50% relative to nitrophenyl assays and eliminating hazardous chromophores [4].

Applications in Acetylcholinesterase Research

3.4.1 Inhibition Assay Development [5]

Indoxyl-acetate circumvents thiol-dependent colour generation used in the Ellman method, eliminating false positives from oxime antidotes. Paraoxon inhibition curves generated with indoxyl acetate match Ellman sensitivity (LOD 0.1 µmol L⁻¹) while remaining immune to oximolysis artefacts [6].

3.4.2 Environmental Monitoring Applications [5]

Foldable paper sensors pre-loaded with acetylcholinesterase and indoxyl acetate yield a blue-to-white transition suppressed by organophosphate or carbamate residues. Field testing detected carbofuran at 3 µg kg⁻¹ in agricultural runoff within ten minutes, supporting rapid onsite pesticide surveillance [7].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant